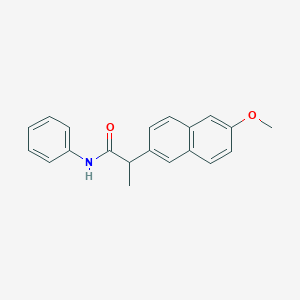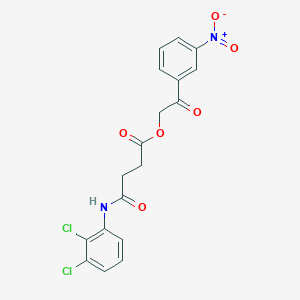
2-(6-methoxy-2-naphthyl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methoxy-2-naphthyl)-N-phenylpropanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a derivative of naphthalene and is commonly used as a reagent in organic chemistry. In
Mecanismo De Acción
The mechanism of action of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the amide functional group. 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has also been shown to form hydrogen bonds with other molecules, which may contribute to its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide. However, it has been shown to have low toxicity in animal studies. 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has also been shown to inhibit the growth of certain cancer cells in vitro, indicating potential anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has several advantages as a reagent in organic chemistry. It is readily available and relatively inexpensive compared to other reagents. 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide is also stable under a wide range of conditions and can be stored for extended periods without degradation. However, 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has some limitations, including low solubility in some solvents and low reactivity towards certain functional groups.
Direcciones Futuras
There are several future directions for research on 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide. One potential area of research is the development of new synthetic routes for 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide and its derivatives. Another area of research is the investigation of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide's potential applications in catalysis and materials science. Additionally, the anticancer activity of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide could be further explored to develop new cancer treatments.
Métodos De Síntesis
The synthesis of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide involves the reaction of 2-naphthylamine with benzaldehyde in the presence of hydrochloric acid and acetic anhydride. The resulting product is then reacted with propionic anhydride to yield 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide. The purity of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has been extensively studied for its potential applications as a reagent in organic chemistry. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has also been used as a ligand in the preparation of metal complexes for catalytic reactions.
Propiedades
Nombre del producto |
2-(6-methoxy-2-naphthyl)-N-phenylpropanamide |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-(6-methoxynaphthalen-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C20H19NO2/c1-14(20(22)21-18-6-4-3-5-7-18)15-8-9-17-13-19(23-2)11-10-16(17)12-15/h3-14H,1-2H3,(H,21,22) |
Clave InChI |
BUDHFUSUYOOXTN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione](/img/structure/B269696.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)
![2-methoxy-5-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate](/img/structure/B269701.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B269703.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B269705.png)
![4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B269706.png)
![4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B269707.png)
![2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B269708.png)

![2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B269713.png)
![Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-{4-[(4-pyrimidinylamino)sulfonyl]anilino}propanoate](/img/structure/B269714.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)